2-Amino-1H-indene-3-carboxamide

Catalog No.
S12365713
CAS No.
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1H-indene-3-carboxamide

Product Name

2-Amino-1H-indene-3-carboxamide

IUPAC Name

2-amino-3H-indene-1-carboxamide

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c11-8-5-6-3-1-2-4-7(6)9(8)10(12)13/h1-4H,5,11H2,(H2,12,13)

InChI Key

MOQPZZHWQQPVTR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1N)C(=O)N

2-Amino-1H-indene-3-carboxamide is an organic compound characterized by the presence of an indene ring system with an amino group and a carboxamide group attached at the first and third positions, respectively. This compound belongs to the indene family and has garnered interest due to its potential applications in medicinal chemistry and materials science. The structural formula can be represented as C10_{10}H10_{10}N2_2O, indicating the presence of two nitrogen atoms, one oxygen atom, and a complex carbon framework that contributes to its unique properties.

  • Oxidation: The amino group can be oxidized to form corresponding nitro derivatives or imines under appropriate conditions.
  • Reduction: The carboxamide group can be reduced to yield primary amines or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions can occur at various positions on the indene ring, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
  • Substitution: Halogens, alkyl halides, and nucleophiles are utilized under controlled conditions.

Research indicates that 2-Amino-1H-indene-3-carboxamide may exhibit significant biological activity, particularly in enzyme inhibition and receptor binding. The compound's carboxamide group is capable of forming hydrogen bonds, which can inhibit the activity of specific enzymes or receptors, thereby modulating various biological pathways. For instance, studies have shown its potential as a selective inhibitor for discoidin domain receptor 1, which is implicated in cancer progression and fibrosis .

Several synthesis methods have been developed for 2-Amino-1H-indene-3-carboxamide:

  • Direct Amide Formation: This involves reacting indene derivatives with suitable amide precursors under conditions that favor amide bond formation.
  • Carbamoylation: Indene can be treated with isocyanates or carbamoyl chlorides in the presence of a base to yield the desired carboxamide.
  • Hydrogenation Reactions: Some synthetic routes involve hydrogenating substituted indenes to achieve the desired amine functionalities.

These methods typically require careful control of reaction conditions to maximize yield and purity.

The applications of 2-Amino-1H-indene-3-carboxamide span various fields:

  • Medicinal Chemistry: It is being explored as a potential drug candidate due to its ability to inhibit specific biological targets.
  • Material Science: The compound serves as a building block for synthesizing advanced materials, including polymers and coatings.
  • Research Tool: It is utilized in biochemical studies to investigate enzyme mechanisms and receptor interactions.

Interaction studies involving 2-Amino-1H-indene-3-carboxamide have focused on its binding affinity to various molecular targets. For example, it has been shown to bind selectively to discoidin domain receptor 1 with a dissociation constant (Kd_d) value indicating strong binding affinity . These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-Amino-1H-indene-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Indole-3-carboxamideIndole ring instead of indeneDifferent electronic properties due to nitrogen in ring
1H-Indazole-3-carboxamideIndazole ring structureUnique reactivity patterns compared to indenes
1H-Indene-2-carboxamideCarboxamide at the second positionDifferent reactivity due to altered functional group position
2-Amino-2,3-dihydro-1H-indene-5-carboxamideDihydro derivative with an amino groupEnhanced biological activity as DDR1 inhibitors

Uniqueness

The uniqueness of 2-Amino-1H-indene-3-carboxamide lies in its specific structural configuration that combines an indene framework with both amino and carboxamide functionalities. This configuration imparts distinct chemical reactivity and biological properties, making it valuable for targeted applications in pharmacology and materials science. Its ability to interact selectively with biological targets sets it apart from similar compounds in medicinal chemistry.

Multi-Step Organic Synthesis Strategies for Core Scaffold Assembly

The synthesis of 2-amino-1H-indene-3-carboxamide derivatives often begins with the construction of the indene core, followed by sequential functionalization. A prominent strategy involves tandem nucleophilic aromatic substitution (S~N~Ar) and reductive cyclization. For example, 2-halonitrobenzene derivatives undergo S~N~Ar with cyanoacetamides under basic conditions to form intermediates such as 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent reduction using FeCl~3~ and Zn powder in hydrochloric acid mediates cyclization to yield the indene carboxamide scaffold. This one-pot, two-step method achieves yields exceeding 70% for over 20 derivatives, demonstrating broad substrate tolerance for nitroaryl precursors and cyanoacetamide nucleophiles.

Alternative routes leverage cross-coupling reactions to assemble the indene framework. Palladium-catalyzed Negishi couplings between vinyl triflates and organozinc reagents enable the formation of tetraene intermediates, which undergo ring-closing metathesis (RCM) to generate bicyclic systems. Further functionalization via Tsuji–Wacker oxidation introduces aldehyde groups, enabling reductive amination to install the amino moiety. These multi-step sequences benefit from iterative optimization, such as adjusting Pd catalyst loadings and solvent concentrations to improve diastereoselectivity and scalability.

Catalytic Systems in Buchwald-Hartwig Amination for Pyrimidine Substitution

While direct Buchwald-Hartwig amination of the indene scaffold remains underexplored, related Pd-catalyzed systems provide insights into functionalization strategies. For instance, Pd(OAc)~2~ with Xantphos ligand facilitates C–N bond formation in analogous indole carboxamides, achieving >90% yields for aryl amine couplings. These conditions could plausibly adapt to introduce pyrimidine substituents at the indene C2 position. Key factors include:

  • Ligand selection: Bulky phosphine ligands (e.g., DavePhos) enhance steric control during amination.
  • Base optimization: Cs~2~CO~3~ outperforms K~3~PO~4~ in suppressing proto-dehalogenation side reactions.
  • Temperature modulation: Reactions at 100°C balance conversion rates and catalyst stability.

Notably, reductive amination protocols using FeCl~3~/Zn systems avoid the need for noble metal catalysts, offering a cost-effective alternative for amino group installation.

Solvent and Temperature Optimization in Carbonyl-Extrusion Reactions

Carbonyl-extrusion reactions critical for indene ring formation exhibit pronounced solvent and temperature dependence:

Solvent SystemTemperature (°C)Yield (%)Selectivity (A:B)
Toluene80684:1
DMF100723:1
THF65555:1

Data adapted from large-scale optimization studies.

Polar aprotic solvents like DMF improve nitro group activation in S~N~Ar steps but may promote side reactions during cyclization. Conversely, toluene enhances selectivity for the indene scaffold at moderate temperatures (80°C). Concentration effects are equally critical—reducing reaction volumes from 0.01 M to 0.1 M in RCM steps increases yields by 30% while maintaining enantiomeric excess >95%.

Industrial-Scale Production Challenges in Continuous Flow Reactors

Transitioning batch synthesis to continuous flow systems addresses key industrial challenges:

  • Exothermicity management: The FeCl~3~/Zn-mediated cyclization generates substantial heat, necessitating precise temperature control. Flow reactors with integrated cooling jackets maintain isothermal conditions, improving safety and reproducibility.
  • Catalyst recycling: Immobilized Pd catalysts in packed-bed reactors enable 15 reuse cycles without significant activity loss, reducing metal waste.
  • Solvent minimization: Microfluidic designs achieve 90% solvent reduction compared to batch processes, aligning with green chemistry principles.

However, heterogeneous reaction mixtures in S~N~Ar steps risk channeling and clogging in flow systems. Ultrasonic irradiation and segmented flow regimes mitigate these issues by enhancing mass transfer and particle suspension.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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